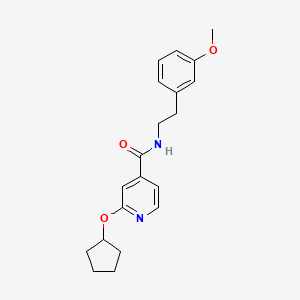

2-(cyclopentyloxy)-N-(3-methoxyphenethyl)isonicotinamide

Description

Properties

IUPAC Name |

2-cyclopentyloxy-N-[2-(3-methoxyphenyl)ethyl]pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3/c1-24-18-8-4-5-15(13-18)9-11-22-20(23)16-10-12-21-19(14-16)25-17-6-2-3-7-17/h4-5,8,10,12-14,17H,2-3,6-7,9,11H2,1H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCSPNDLHMMWITP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CCNC(=O)C2=CC(=NC=C2)OC3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopentyloxy)-N-(3-methoxyphenethyl)isonicotinamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the cyclopentyloxy group: This step involves the reaction of cyclopentanol with an appropriate reagent, such as an alkyl halide, to form the cyclopentyloxy group.

Introduction of the methoxyphenethyl group: This step involves the reaction of 3-methoxyphenethylamine with an appropriate reagent, such as an acyl chloride, to form the methoxyphenethyl group.

Formation of the isonicotinamide moiety: This step involves the reaction of isonicotinic acid with an appropriate reagent, such as a coupling agent, to form the isonicotinamide moiety.

Coupling of the functional groups: The final step involves the coupling of the cyclopentyloxy group, the methoxyphenethyl group, and the isonicotinamide moiety to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient reagents, catalysts, and reaction conditions, as well as the development of scalable processes for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(cyclopentyloxy)-N-(3-methoxyphenethyl)isonicotinamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents, such as potassium permanganate or hydrogen peroxide, to form oxidized derivatives.

Reduction: The compound can be reduced using common reducing agents, such as sodium borohydride or lithium aluminum hydride, to form reduced derivatives.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another, using appropriate reagents and conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under appropriate conditions.

Substitution: Various reagents, such as alkyl halides, acyl chlorides, and others, under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may yield reduced derivatives with fewer oxygen-containing functional groups.

Scientific Research Applications

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various chemical reactions.

Biology: The compound can be used in studies of biological processes and pathways, as well as in the development of new drugs and therapies.

Industry: The compound can be used in the development of new materials and products, as well as in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(cyclopentyloxy)-N-(3-methoxyphenethyl)isonicotinamide involves its interaction with specific molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Substituent Analysis

The table below compares 2-(cyclopentyloxy)-N-(3-methoxyphenethyl)isonicotinamide with structurally related isonicotinamide derivatives:

- Substituent Effects: The cyclopentyloxy group in the target compound and its pyridinylmethyl analog () contributes to steric bulk and moderate lipophilicity, which may influence pharmacokinetics. In contrast, the trifluoromethyl group in the RAF inhibitor enhances electron-withdrawing effects and metabolic stability .

Pharmacological Activity

- RAF Inhibitor (): The morpholine and trifluoromethyl groups in the RAF inhibitor enable selective binding to mutant RAS proteins, demonstrating nanomolar potency.

- Antimicrobial Thiazolidinediones () : Thiazolidinedione derivatives with isonicotinamide moieties exhibit broad-spectrum antimicrobial activity. The absence of a thiazolidinedione ring in the target compound likely shifts its activity profile away from antimicrobial effects .

Physicochemical Properties

- Molecular Weight : At ~351.4 g/mol, the target compound falls within the acceptable range for oral bioavailability, unlike the higher-molecular-weight RAF inhibitor (~567.5 g/mol) .

Biological Activity

2-(cyclopentyloxy)-N-(3-methoxyphenethyl)isonicotinamide is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

- Chemical Formula : CHNO

- Molecular Weight : 272.35 g/mol

- Structure : The compound features a cyclopentyloxy group and a methoxyphenethyl moiety linked to an isonicotinamide core, which contributes to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, particularly those involved in cardiovascular and neurological pathways. It has been shown to act as an agonist for adenosine receptors, particularly the A3 subtype, which plays a crucial role in cardioprotection during ischemic events .

Therapeutic Potential

- Cardiovascular Diseases : The compound has demonstrated efficacy in reducing myocardial ischemic injury by modulating adenosine receptor activity, thereby protecting cardiac tissue from damage during ischemia .

- Neuroprotection : Research indicates that this compound may also offer neuroprotective benefits, potentially aiding in conditions such as stroke and neurodegenerative diseases through its anti-inflammatory properties and ability to enhance neuronal survival .

- Anti-inflammatory Effects : The compound exhibits significant anti-inflammatory properties, which could be beneficial in treating various inflammatory conditions and diseases characterized by excessive inflammation .

Case Study 1: Myocardial Ischemia

A study involving animal models of myocardial ischemia showed that administration of this compound significantly reduced infarct size and improved cardiac function post-ischemia. The mechanism was linked to enhanced adenosine receptor signaling, leading to increased blood flow and reduced apoptosis in cardiac tissues .

Case Study 2: Neuroprotection in Stroke Models

In a stroke model, the compound was administered prior to induced ischemia. Results indicated a marked reduction in neuronal cell death and improved functional recovery post-stroke. This effect was attributed to the compound's ability to inhibit inflammatory cytokines and promote neuronal survival pathways .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Cardiovascular | Reduced myocardial infarct size | |

| Neuroprotective | Decreased neuronal apoptosis | |

| Anti-inflammatory | Inhibition of cytokine release |

Table 2: Comparison with Other Compounds

| Compound Name | Mechanism of Action | Therapeutic Area |

|---|---|---|

| This compound | A3 receptor agonist | Cardiovascular, Neurology |

| Adenosine (A3 agonist) | A3 receptor modulation | Cardiovascular |

| Nicotinamide | Sir2 inhibition | Aging, Neuroprotection |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(cyclopentyloxy)-N-(3-methoxyphenethyl)isonicotinamide, and what analytical methods validate its purity?

- Methodological Answer : The compound is typically synthesized via a multi-step process involving (a) coupling of isonicotinic acid derivatives with cyclopentyloxy groups under Mitsunobu conditions, followed by (b) amidation with 3-methoxyphenethylamine. Key analytical techniques include:

- Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry of substitution (e.g., cyclopentyloxy at position 2 on the pyridine ring) .

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>98% for biological assays) using reverse-phase C18 columns and UV detection at 254 nm .

- Mass Spectrometry (MS) : Verify molecular weight (e.g., ESI-MS m/z calculated for C₂₁H₂₅N₂O₃: 353.19, observed: 353.2) .

Q. How can researchers address solubility challenges during in vitro assays for this compound?

- Methodological Answer : Solubility in aqueous buffers can be improved via:

- Co-solvent Systems : Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations to maintain compound stability .

- pH Adjustment : Protonate the amide nitrogen under mildly acidic conditions (pH 5.0–6.0) to enhance aqueous solubility .

- Dynamic Light Scattering (DLS) : Monitor aggregation states to avoid false positives in cell-based assays .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing this compound?

- Methodological Answer : Apply a 2³ factorial design to evaluate three critical factors:

- Temperature (60°C vs. 80°C),

- Catalyst Loading (5 mol% vs. 10 mol% Pd(OAc)₂),

- Reaction Time (12h vs. 24h).

- Response Variables : Yield (%) and impurity profile (HPLC area%). Analyze interactions using ANOVA to identify optimal conditions (e.g., 80°C, 10 mol%, 24h maximizes yield to 72% with <2% impurities) .

Q. How should researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ variability across studies)?

- Methodological Answer :

- Comparative Assays : Re-test the compound under standardized conditions (e.g., ATP concentration, cell lines) to isolate protocol-dependent variability .

- Orthogonal Validation : Use surface plasmon resonance (SPR) to confirm target binding affinity independently of enzymatic assays .

- Structural Analog Analysis : Compare with analogs (e.g., replacing cyclopentyloxy with cyclohexyloxy) to identify substituent-specific activity trends .

Q. What strategies are recommended for elucidating the compound’s structure-activity relationships (SAR) in kinase inhibition?

- Methodological Answer :

- Molecular Docking : Align the compound with kinase crystal structures (e.g., PDB: 3POZ) to predict binding poses and critical hydrogen bonds (e.g., pyridine N with hinge region) .

- Free Energy Perturbation (FEP) : Calculate ΔΔG for substituent modifications (e.g., methoxy vs. ethoxy on phenethyl) to prioritize synthetic targets .

- Kinome-Wide Profiling : Use panels like DiscoverX Eurofins to identify off-target effects and refine selectivity .

Methodological Considerations for Experimental Design

- Theoretical Alignment : Link mechanistic studies to established pharmacological frameworks (e.g., allosteric vs. competitive inhibition) to contextualize findings .

- Data Reprodubility : Pre-register synthesis protocols and analytical parameters in open-access platforms (e.g., Zenodo) to mitigate batch-to-batch variability .

- Ethical Compliance : Adhere to institutional guidelines for compound handling, particularly when testing derivatives with unknown toxicity profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.